

Role of fucosylation in cell signaling pathways

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An In-depth Technical Guide to the Role of Fucosylation in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes. This guide provides a comprehensive technical overview of the pivotal roles fucosylation plays in modulating key cell signaling pathways. It details the molecular mechanisms by which different types of fucosylation—core, terminal, and O-linked—regulate receptor activation, ligand binding, and downstream signal transduction. We explore the impact of fucosylation on major pathways including TGF- β , EGFR, Notch, and Integrin signaling, which are central to cell fate, proliferation, and adhesion. Furthermore, we examine the well-established role of core fucosylation in antibody effector functions, a crucial consideration in the development of therapeutic monoclonal antibodies. This document synthesizes quantitative data into comparative tables, provides detailed experimental protocols for studying fucosylation, and utilizes diagrams to visually represent complex pathways and workflows, serving as an essential resource for researchers and professionals in the field.

Core Concepts in Fucosylation

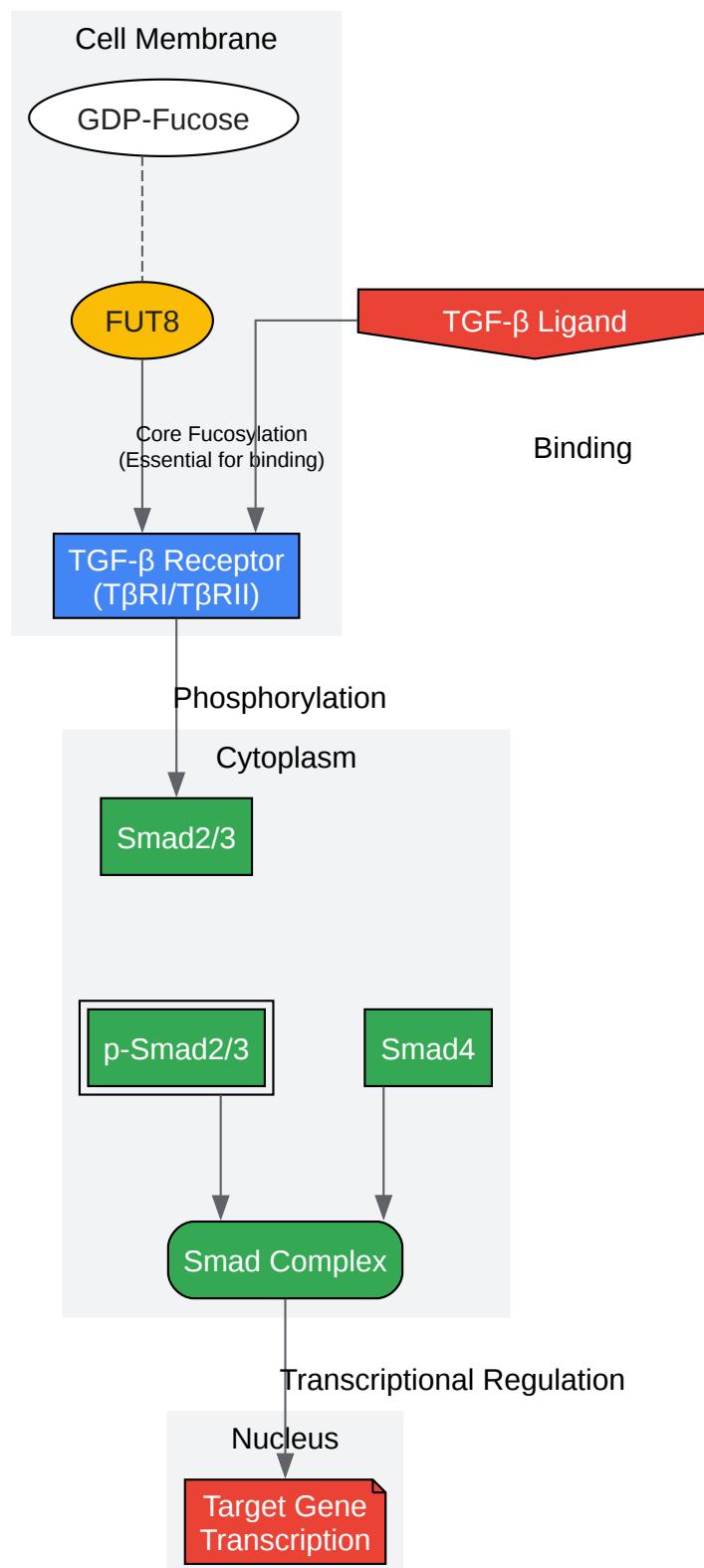
Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer L-fucose from a donor substrate (GDP-fucose) to an acceptor molecule, typically a glycoprotein or glycolipid.^{[1][2]} The specific linkage of the fucose residue dictates its functional consequence.

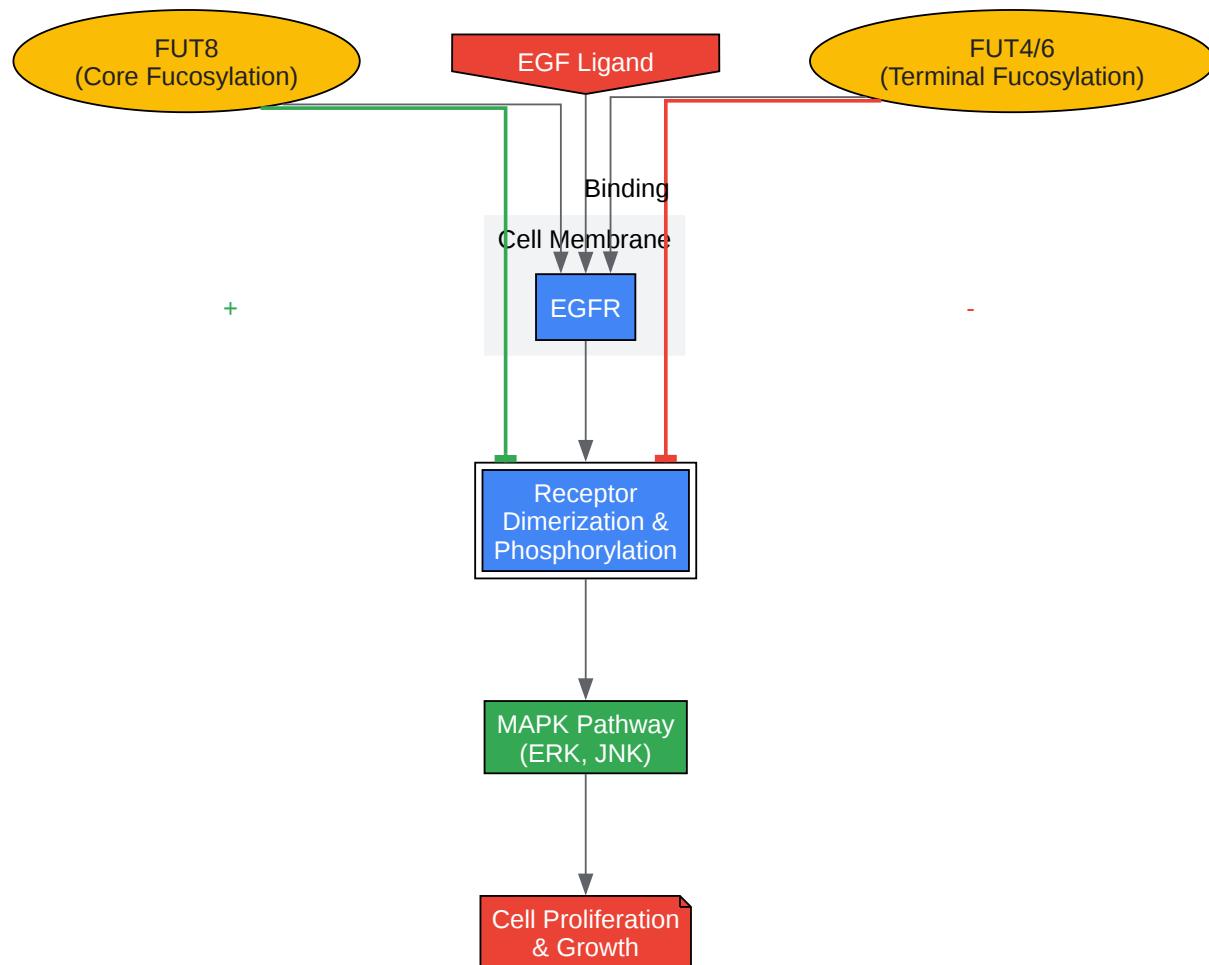
- Core Fucosylation (α 1,6-fucosylation): This involves the addition of fucose via an α 1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan.[3] In mammals, this reaction is exclusively catalyzed by α 1,6-fucosyltransferase (FUT8).[3][4] Core fucosylation is known to regulate the conformation and function of numerous glycoproteins, including growth factor receptors and antibodies.[3][5]
- Terminal Fucosylation (α 1,2, α 1,3, and α 1,4-fucosylation): This process adds fucose to the outer arms of glycan chains. These modifications are responsible for the synthesis of important structures like the Lewis and ABO blood group antigens.[6][7] Various FUTs, including FUT1-7 and FUT9-11, are responsible for these linkages, and they play significant roles in cell adhesion and recognition.[6]
- O-Fucosylation: Fucose is directly attached to serine or threonine residues within epidermal growth factor (EGF)-like repeats of proteins.[8] This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1) and is essential for the proper function of the Notch signaling pathway.[8][9]

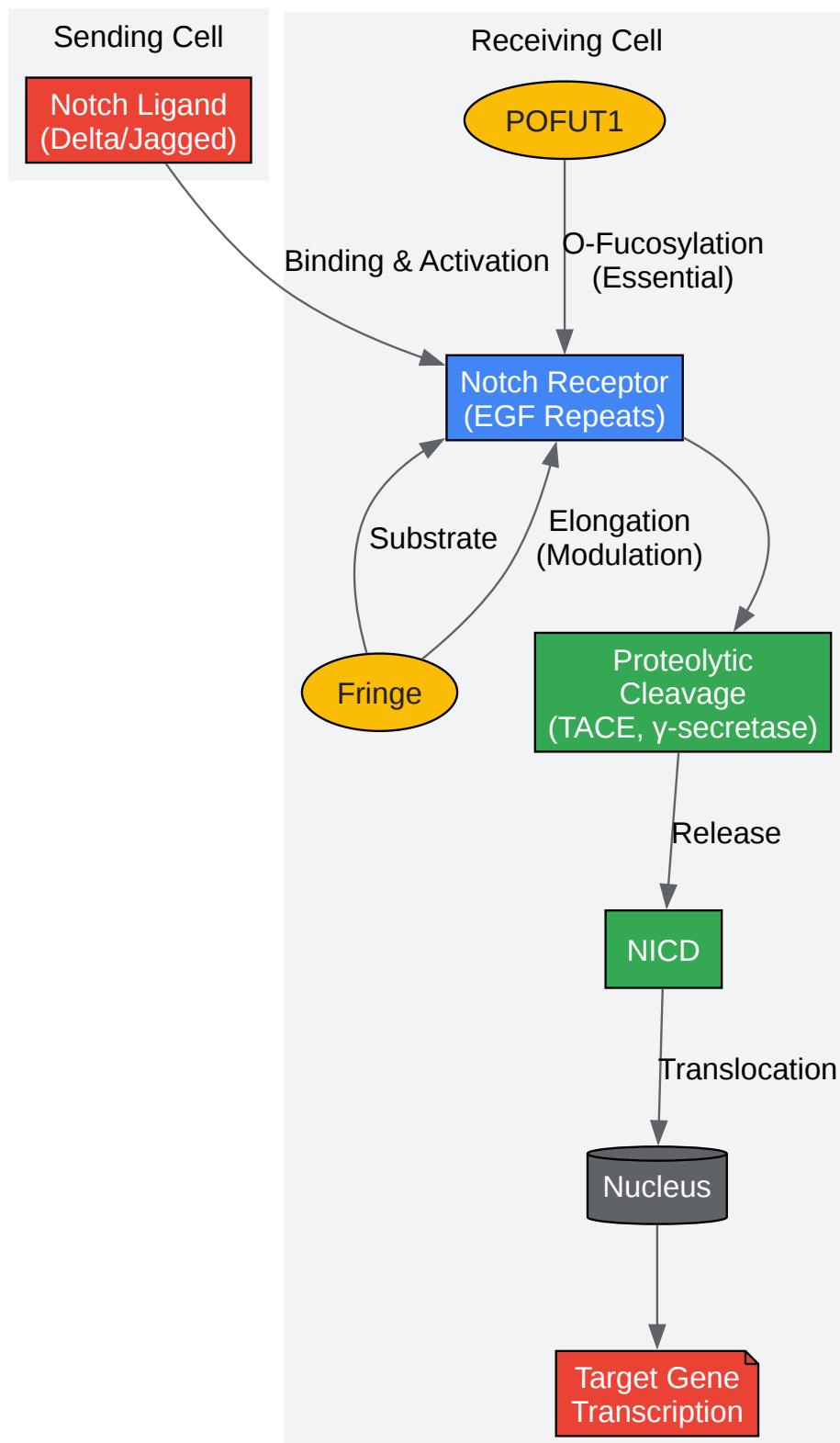
Fucosylation in Key Signaling Pathways

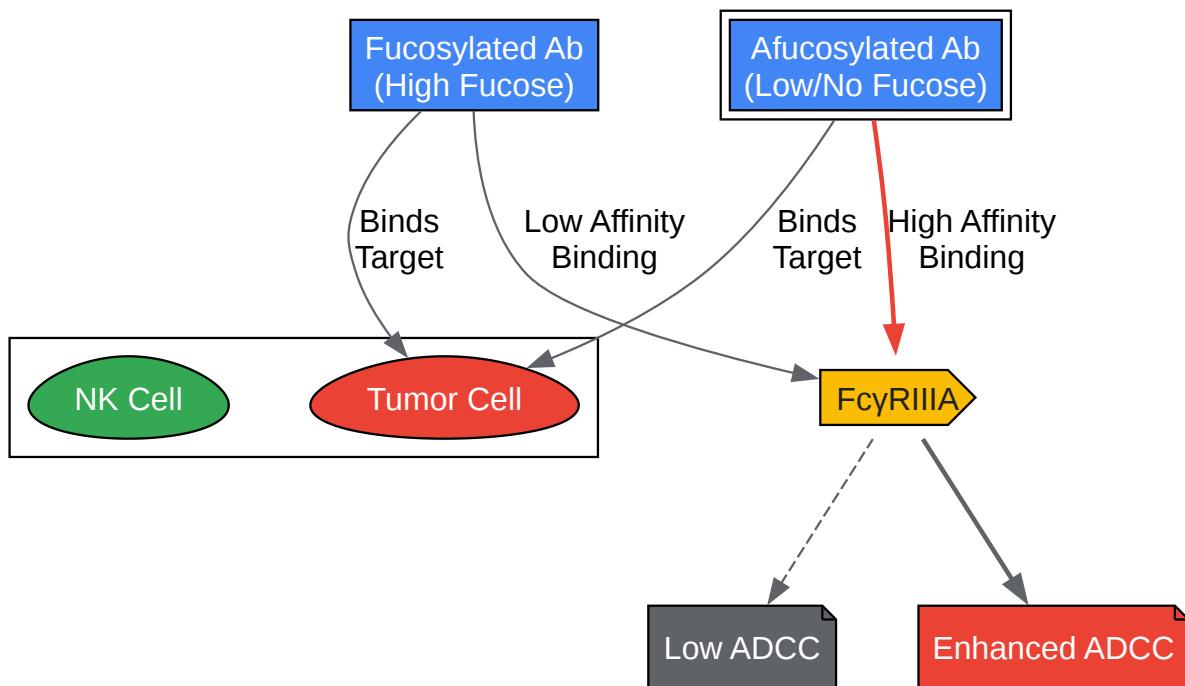
TGF- β Signaling Pathway

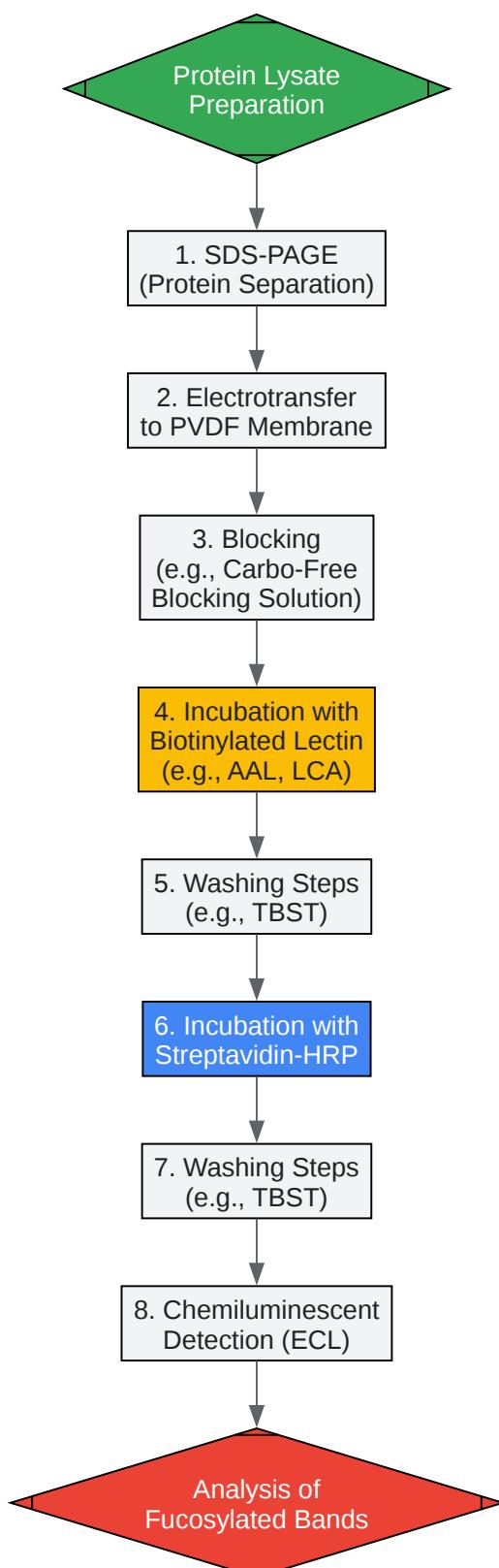
The Transforming Growth Factor- β (TGF- β) signaling pathway is fundamental in regulating processes like cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). Core fucosylation of the TGF- β receptors (T β RI and T β RII) by FUT8 is crucial for proper signal transduction.[10][11] The absence of core fucose on these receptors leads to a deficiency in TGF- β 1 binding and subsequent downstream signaling, including the phosphorylation of Smad2.[10][11] Studies in FUT8-deficient mice have shown that this defect results in phenotypes consistent with impaired TGF- β signaling, such as emphysema-like changes in the lungs.[10][11] Interestingly, TGF- β signaling can, in turn, upregulate the expression of the GDP-fucose transporter, suggesting a potential feedback loop to ensure the availability of the substrate for fucosylation.[12][13]

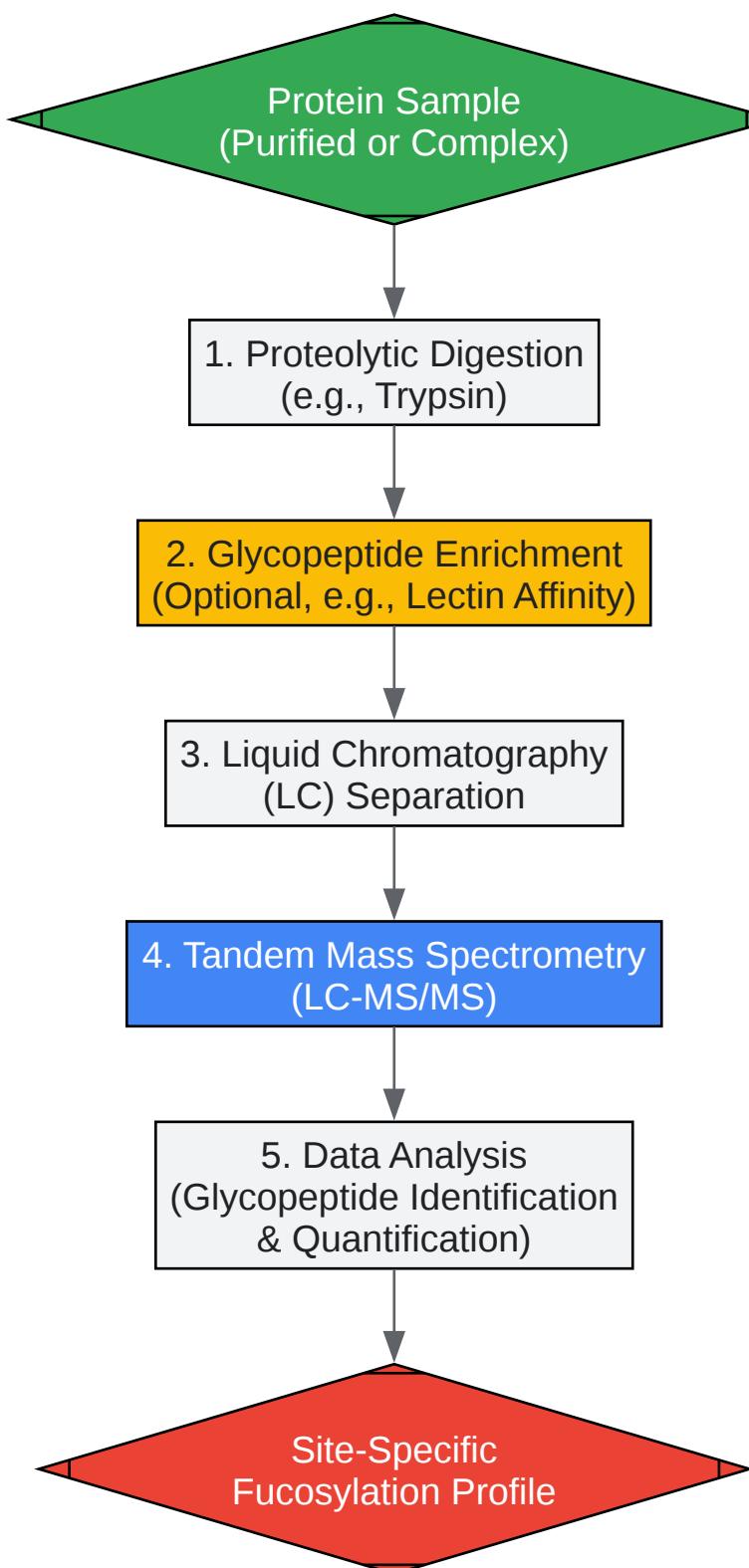












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